molecular formula C23H20Cl3N3O2S B2802970 2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 865660-72-6

2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2802970
CAS RN: 865660-72-6
M. Wt: 508.84
InChI Key: SVMMGAJCSZGGMQ-UHFFFAOYSA-N
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Description

The compound “2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide” is a complex organic molecule. It has a molecular formula of C23H20Cl3N3O2S and an average mass of 508.848 Da .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing compounds with structural similarities to “2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide”. For example, novel zinc phthalocyanines with high singlet oxygen quantum yields have been synthesized and characterized for potential use in photodynamic therapy. These compounds show promising applications due to their good fluorescence properties and high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

Compounds bearing the benzenesulfonamide moiety have been explored for their antimicrobial and antifungal activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have demonstrated significant DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Their ability to induce cell death mainly through apoptosis shows their potential as therapeutic agents (González-Álvarez et al., 2013).

Enzyme Inhibition

Research has identified new pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists. These findings suggest applications in designing drugs targeting the A2B adenosine receptor, which could be relevant in treating diseases where adenosine plays a key role, including inflammation and cancer (Esteve et al., 2006).

Photophysicochemical Properties

The synthesis of novel sulfanilamide-derived 1,2,3-triazoles has been reported, showcasing their antibacterial and antifungal activities. This highlights the potential of benzenesulfonamide derivatives in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010).

properties

IUPAC Name

2,4,6-trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O2S/c1-13-5-4-6-16(7-13)11-29-12-27-22-20(29)8-14(2)15(3)21(22)28-32(30,31)23-18(25)9-17(24)10-19(23)26/h4-10,12,28H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMMGAJCSZGGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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